IOX1 (5-carboxy-8-hydroxyquinoline; CAS 5852-78-8) is a highly potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, encompassing Jumonji C (JmjC) domain-containing histone demethylases (KDMs), TET DNA hydroxylases, and hypoxia-inducible factor (HIF) hydroxylases. Unlike highly selective probes that target single isoforms, IOX1 serves as a definitive baseline reference material for pan-2OG oxygenase suppression in both biochemical and cellular assays. Its primary procurement value lies in its ability to directly inhibit intracellular targets without requiring prodrug esterification, thereby eliminating the metabolic variability and high-concentration toxicity associated with traditional 2OG competitors [1].
Substituting IOX1 with traditional 2OG analogs like N-oxalylglycine (NOG) or its cell-permeable prodrug dimethyloxalylglycine (DMOG) introduces significant experimental artifacts into screening workflows. NOG exhibits negligible cell permeability, restricting its utility entirely to cell-free biochemical assays. While DMOG bypasses the cell membrane, it relies on variable intracellular esterase activity for activation, requiring millimolar dosing that frequently induces off-target cytotoxicity and inconsistent target engagement across different cell lines. Procuring IOX1 resolves these handling and reproducibility issues by providing direct, high-affinity target engagement in both in vitro and in vivo models without dependency on variable cellular metabolism [1].
In cellular assays evaluating global histone methylation, underivatized IOX1 demonstrates direct target engagement, whereas standard 2OG mimics require prodrug forms. Against KDM4A and KDM6B in HeLa cells, IOX1 achieved EC50 values of 86 µM and 37 µM, respectively. In contrast, the prodrugs DMOG and dmPDCA required concentrations in the 1 to 10 mM range to achieve comparable inhibition [1].
| Evidence Dimension | Cellular EC50 for KDM4A/KDM6B inhibition |
| Target Compound Data | IOX1: 37 - 86 µM |
| Comparator Or Baseline | DMOG / dmPDCA: 1,000 - 10,000 µM |
| Quantified Difference | 11- to 270-fold higher cellular potency |
| Conditions | HeLa cells, global methylation quantification via immunofluorescence |
Eliminates the need for millimolar prodrug dosing, reducing off-target toxicity and esterase-dependent variability in cell-based screening.
IOX1 exhibits sub-micromolar to low-micromolar potency against a wide panel of JmjC KDMs, significantly outperforming the standard baseline inhibitor NOG. Biochemical profiling reveals IOX1 inhibits the KDM3, KDM4, and KDM6 subfamilies with IC50 values at or below 1 µM (e.g., KDM4C IC50 = 0.6 µM; KDM3A IC50 = 0.1 µM). NOG and 2,4-PDCA generally exhibit weaker affinities, often requiring much higher concentrations to achieve baseline suppression [1].
| Evidence Dimension | In vitro IC50 against KDM3/4/6 subfamilies |
| Target Compound Data | IOX1: ≤ 1.0 µM |
| Comparator Or Baseline | NOG: > 1.0 µM (typically 5-250 µM across KDMs) |
| Quantified Difference | Sub-micromolar potency vs. multi-micromolar baseline |
| Conditions | Isolated enzyme biochemical assays (AlphaScreen / MS) |
Ensures complete and reliable pan-KDM suppression when establishing negative controls or baseline states in epigenetic drug discovery.
Beyond histone demethylases, IOX1 effectively inhibits Ten-eleven translocation (TET) enzymes, ensuring true pan-epigenetic suppression. In isolated enzyme assays, IOX1 inhibits TET1CD with an EC50 of approximately 10 µM. When compared to the prodrug DMOG, which showed weaker inhibition (EC50 = 110 µM), IOX1 provides a more robust and reliable blockade of 2OG-dependent DNA hydroxymethylation pathways[1].
| Evidence Dimension | TET1CD Inhibition (EC50) |
| Target Compound Data | IOX1: ~10 µM |
| Comparator Or Baseline | DMOG: 110 µM |
| Quantified Difference | 11-fold higher potency against TET1 |
| Conditions | AlphaScreen assay for TET1-3 oxygenases |
Allows researchers to simultaneously suppress both histone and DNA demethylation pathways using a single, well-characterized reference compound.
Crystallographic studies reveal that IOX1 binding induces a distinct translocation of the active site iron in specific 2OG oxygenases (such as KDM6B), unlike the static binding mode of standard 2OG mimics like NOG. This bidentate coordination via its phenolic and carboxylic moieties maps active site flexibility that remains invisible when using rigid baseline competitors [1].
| Evidence Dimension | Active site Fe(II) coordination dynamics |
| Target Compound Data | IOX1: Induces active site iron translocation |
| Comparator Or Baseline | NOG: Static 2OG-mimic binding |
| Quantified Difference | Divergent crystallographic binding mode |
| Conditions | X-ray crystallography of KDM6B / FIH complexes |
Provides structural biologists with a distinct tool for mapping active site plasticity, enabling the rational design of next-generation selective inhibitors.
IOX1 is a highly effective reference inhibitor for establishing a fully suppressed 2OG oxygenase baseline in cell cultures, avoiding the metabolic variability and high-concentration toxicity of DMOG [1].
Due to its ability to induce active site iron translocation, IOX1 is recommended as a co-crystallization ligand for mapping the conformational flexibility of novel JmjC KDM targets [1].
IOX1 effectively inhibits HIF prolyl and asparaginyl hydroxylases (PHDs and FIH) without requiring esterification, making it a reliable chemical tool for stabilizing HIF-1α and mimicking hypoxia in vitro [1].
With confirmed low-micromolar potency against TET1-3, IOX1 serves as a dependable positive control for broad-spectrum inhibition in DNA hydroxymethylation screening workflows [2].
Irritant